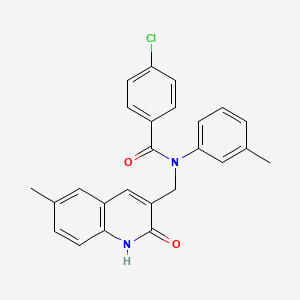
2-(1-Pyrenemethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Pyrenemethoxy)ethanol is a compound that features a pyrene moiety attached to an ethanol backbone. Pyrene is a polycyclic aromatic hydrocarbon known for its strong fluorescence properties, making it a valuable component in various scientific applications. The presence of the pyrene group in this compound imparts unique optical and electronic properties to the compound, making it useful in fields such as materials science, chemistry, and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Pyrenemethoxy)ethanol typically involves the reaction of pyrene with an appropriate alcohol derivative. One common method is the reaction of pyrene with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction conditions usually involve heating the mixture to facilitate the formation of the ether linkage between the pyrene and the ethanol moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Pyrenemethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group, resulting in the formation of pyrene-containing aldehydes or ketones.
Reduction: The compound can be reduced to form pyrene-containing alcohols with different degrees of saturation.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrene-containing aldehydes or ketones, while reduction can produce pyrene-containing alcohols.
Scientific Research Applications
2-(1-Pyrenemethoxy)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study the dynamics and interactions of macromolecules.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy and imaging studies.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of 2-(1-Pyrenemethoxy)ethanol is primarily based on its fluorescence properties. The pyrene moiety can absorb light at specific wavelengths and emit light at longer wavelengths, making it a valuable fluorescent probe. The compound can interact with various molecular targets, such as proteins and nucleic acids, allowing researchers to study their behavior and interactions in real-time. The pathways involved in these interactions depend on the specific application and the molecular targets being investigated.
Comparison with Similar Compounds
Similar Compounds
1-Pyrenemethanol: Similar to 2-(1-Pyrenemethoxy)ethanol but lacks the additional ethoxy group, resulting in different solubility and reactivity properties.
1-Pyrenebutanol: Contains a longer alkyl chain, which can affect its hydrophobicity and interactions with other molecules.
2-(1-Pyrenemethoxy)ethyl methacrylate: A derivative used in polymer chemistry for the synthesis of pyrene-labeled polymers.
Uniqueness
This compound is unique due to its combination of the pyrene moiety and the ethanol backbone, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for use in various scientific applications, particularly in fluorescence-based studies.
Properties
CAS No. |
1855867-17-2 |
|---|---|
InChI Key |
ITRAQSPRNPUKCH-UHFFFAOYNA-N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702756.png)


![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-(p-tolyl)oxalamide](/img/structure/B7702783.png)
![N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B7702788.png)
![N-cyclohexyl-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7702795.png)
![2,2-dimethyl-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide](/img/structure/B7702800.png)
![2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7702805.png)


![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbutanamide](/img/structure/B7702850.png)
![N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7702858.png)
![2-(4-methoxyphenyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702881.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-methylglycinamide](/img/structure/B7702883.png)
